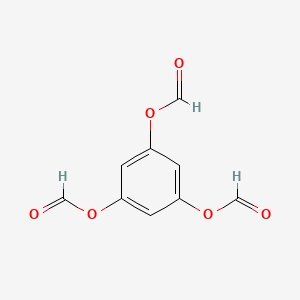

Benzene-1,3,5-triyl triformate

Description

BenchChem offers high-quality Benzene-1,3,5-triyl triformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,3,5-triyl triformate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-diformyloxyphenyl) formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6/c10-4-13-7-1-8(14-5-11)3-9(2-7)15-6-12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWORRNYHQAREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC=O)OC=O)OC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzene-1,3,5-triyl Triformate (TFBen): A Comprehensive Technical Guide to a Modern Carbon Monoxide Surrogate

Executive Summary

In the landscape of modern organic synthesis, the pursuit of safer, more efficient, and operationally simple reagents is paramount. Carbonylation reactions are fundamental to the synthesis of a vast array of pharmaceuticals and functional materials, yet they traditionally rely on the use of highly toxic, flammable, and difficult-to-handle carbon monoxide (CO) gas. This guide provides an in-depth technical analysis of Benzene-1,3,5-triyl triformate, commonly known as TFBen, a crystalline solid that has emerged as a superior ex-situ source of carbon monoxide. We will explore its chemical properties, synthesis from a renewable precursor, and its field-proven applications, particularly in palladium-catalyzed transformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this innovative reagent to streamline complex synthetic workflows and enhance laboratory safety.

Introduction: The Imperative for Solid CO Surrogates

The incorporation of a carbonyl group is a cornerstone of synthetic chemistry. However, the direct use of CO gas presents significant logistical and safety challenges, necessitating specialized equipment and stringent protocols.[1] This has driven the development of CO surrogates—molecules that can release CO in a controlled manner under specific reaction conditions. Benzene-1,3,5-triyl triformate (TFBen) has distinguished itself as a highly effective and versatile solid CO source.[1][2] Synthesized from the abundant and naturally occurring phloroglucinol, TFBen offers a stable, crystalline alternative that allows for precise stoichiometric control and obviates the need for high-pressure gas cylinders.[2] Its application has been prominently demonstrated in various carbonylative transformations, marking a significant advancement in synthetic methodology.[1]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is critical for its effective and safe implementation in any experimental design. The key characteristics of TFBen are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | Benzene-1,3,5-triyl triformate | N/A |

| Synonym | TFBen | |

| CAS Number | 1957190-76-9 | |

| Molecular Formula | C₉H₆O₆ | [3] |

| Molecular Weight | 210.14 g/mol | [3] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 53-56 °C | |

| Storage | Store at 2-8°C or room temperature, keep sealed and dry | [3] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM) | [5] |

Safety and Handling:

TFBen is classified as a non-combustible solid (Storage Class 13). However, as with all chemical reagents, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[6] It is listed as WGK 3, indicating a severe hazard to water, and should be disposed of according to institutional and local regulations. The toxicological properties have not been exhaustively investigated, warranting cautious handling.[6]

Synthesis and Mechanistic Rationale

The elegance of TFBen lies not only in its application but also in its accessible synthesis from a renewable starting material.

3.1. Synthesis from Phloroglucinol

TFBen is prepared from phloroglucinol (benzene-1,3,5-triol), an abundant, naturally occurring compound.[2] The synthesis involves a straightforward formylation reaction, where the three hydroxyl groups of phloroglucinol are esterified with a formylating agent.

Causality: The choice of phloroglucinol is strategic. Its C₃ rotational symmetry ensures that a single, pure product is formed. Furthermore, its high reactivity as an electron-rich phenol facilitates the esterification process. The byproduct of TFBen's decomposition in many reactions is phloroglucinol itself, which can, in principle, be recovered and recycled, aligning with the principles of green chemistry.[2]

Caption: Synthesis of TFBen from Phloroglucinol.

Core Application: A Benchtop Source of Carbon Monoxide

The primary utility of TFBen is its function as a solid, stable precursor to carbon monoxide for use in carbonylation reactions.[2]

4.1. Mechanism of CO Release

Under thermal or base-promoted conditions, TFBen decomposes to release three equivalents of carbon monoxide and one equivalent of phloroglucinol. This in-situ generation allows the reaction to proceed without a high external pressure of CO gas.

Caption: Decomposition of TFBen to release CO.

4.2. Case Study: Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles

A compelling demonstration of TFBen's efficacy is in the palladium-catalyzed cyclocarbonylation of propargyl amines to form 2-oxo-2,5-dihydropyrroles, which are important scaffolds in biologically active compounds.[5][7] In a study by Wu and colleagues, TFBen was found to be not just a CO source but also a crucial promoter for the reaction.[7][8]

Experimental Insight: Control experiments revealed that other common CO surrogates failed to yield the desired product, highlighting the unique role of TFBen.[5] It is postulated that the released phloroglucinol co-product plays a beneficial role in facilitating the key cyclocarbonylation step, a phenomenon not observed with other CO sources.[5] This dual functionality underscores the importance of considering the entire reagent system, not just the primary reactive species.

Experimental Protocol: Synthesis of 2-Oxo-2,5-dihydropyrroles [7]

-

Reaction Setup: To a solution of a propargyl amine (0.5 mmol, 1.0 equiv) in Dichloromethane (DCM, 2.0 mL) in a sealed reaction vessel, add Pd(OAc)₂ (5.6 mg, 5 mol %), DPPF (1,1'-Bis(diphenylphosphino)ferrocene, 27.7 mg, 10 mol %), and Benzene-1,3,5-triyl triformate (TFBen, 0.6 mmol, 1.2 equiv).

-

Reaction Conditions: The vessel is sealed, and the mixture is stirred at 90°C for 24 hours.

-

Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and the residue is purified by silica gel column chromatography.

This method provides access to a variety of substituted 2-oxo-dihydropyrroles in yields up to 90%.[7]

Caption: Proposed workflow for TFBen in Pd-catalyzed cyclocarbonylation.

Broader Synthetic Utility

While its role as a CO surrogate is its most celebrated feature, TFBen's utility is not limited to this function. Its structural attributes lend it to other areas of chemical synthesis:

-

Heterocycle Synthesis: It serves as a versatile C1 source for the construction of various heterocyclic ring systems.[2]

-

Materials Science: As a trifunctional aromatic core, it is a potential building block for creating highly ordered polymeric structures, such as porous organic frameworks (POFs) and covalent organic frameworks (COFs).[3]

-

Protecting Group Chemistry: The formate ester linkages can be selectively hydrolyzed, suggesting its potential use as a protecting group for the hydroxyl groups of phenols in multi-step syntheses.[3]

Analytical Characterization

Characterization of TFBen is typically performed using standard analytical techniques. While comprehensive spectral data is often found in the supporting information of publications, key expected characteristics include:

-

¹H NMR: A singlet corresponding to the three equivalent aromatic protons of the benzene ring and another singlet for the three equivalent formyl protons.

-

¹³C NMR: Signals corresponding to the aromatic carbons and the carbonyl carbons of the formate groups.

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretching of the ester carbonyl groups.

Specific spectral data can be found within the supporting information of key publications, such as the 2020 Organic Letters paper by Wu et al.[7]

Conclusion

Benzene-1,3,5-triyl triformate (TFBen) represents a significant step forward in the field of carbonylation chemistry. By providing a safe, stable, and easy-to-handle solid source of carbon monoxide, it empowers researchers to perform complex carbonylative transformations with greater efficiency and safety. Its unique dual role as both a CO source and a reaction promoter in certain palladium-catalyzed processes highlights the nuanced and often beneficial chemistry that can arise from thoughtfully designed reagents. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the adoption of innovative tools like TFBen will be crucial for accelerating progress and fostering a safer research environment.

References

-

Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. Available from: [Link][7][8]

-

MySkinRecipes. Benzene-1,3,5-triyl triformate Product Page. Available from: [Link][3]

-

CP Lab Safety. Benzene-1,3,5-triyl triformate Product Page. Available from: [Link]

-

Jiang, H. et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30). Available from: [Link][2]

-

Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. Available from: [Link][1]

-

Organic Chemistry Portal. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis. Available from: [Link][5]

Sources

- 1. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzene-1,3,5-triyl triformate [myskinrecipes.com]

- 4. 1,3,5-Triformylbenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Benzene-1,3,5-triyl triformate from Phloroglucinol

Abstract

This technical guide provides a detailed framework for the synthesis of Benzene-1,3,5-triyl triformate, a significant compound in modern organic chemistry. Benzene-1,3,5-triyl triformate, often abbreviated as TFBen, serves as a stable, solid-form carbon monoxide (CO) surrogate, facilitating a range of carbonylation reactions without the need to handle hazardous CO gas.[1] The synthesis originates from phloroglucinol, an abundant and naturally derived benzenetriol. This document offers an in-depth exploration of the reaction's theoretical underpinnings, a detailed experimental protocol, comprehensive characterization data, and critical safety considerations tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

Carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group to construct ketones, aldehydes, esters, and amides. Traditionally, these reactions rely on carbon monoxide (CO) gas, which is highly toxic, flammable, and requires specialized equipment for safe handling. The development of solid CO surrogates has been a significant advancement, enhancing laboratory safety and simplifying experimental setups.

Benzene-1,3,5-triyl triformate (TFBen) has emerged as an efficient and versatile CO precursor.[1] Its synthesis from phloroglucinol represents a cost-effective and practical route to this valuable reagent. Phloroglucinol (benzene-1,3,5-triol) is a highly symmetrical and reactive phenol derivative, making it an ideal starting material. This guide elucidates the chemical principles and practical execution of the esterification process that converts the three phenolic hydroxyl groups of phloroglucinol into formate esters.

Theoretical Foundations and Mechanistic Insights

The synthesis of benzene-1,3,5-triyl triformate from phloroglucinol is a classic example of a Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed esterification of the phenolic hydroxyl groups of phloroglucinol with formic acid.

Causality of Experimental Design:

-

The Substrate (Phloroglucinol): As a phenol, the hydroxyl groups of phloroglucinol are less nucleophilic than those of aliphatic alcohols due to the delocalization of the oxygen lone pairs into the aromatic ring.[3] This reduced reactivity means that direct esterification requires forcing conditions or a highly reactive acylating agent.

-

The Reagent (Formic Acid): Formic acid serves as the source of the formyl group. Due to the equilibrium nature of Fischer esterification, formic acid is typically used in large excess to drive the reaction toward the product side, according to Le Châtelier's principle.

-

The Catalyst (Acid): A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential. The catalyst protonates the carbonyl oxygen of formic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weakly nucleophilic phenolic oxygen.[2]

-

Water Removal: The reaction produces water as a byproduct. Continuous removal of this water is crucial to shift the equilibrium towards the formation of the ester product. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

The overall reaction is illustrated below:

Caption: Overall reaction for the synthesis of TFBen.

Detailed Experimental Protocol

This section outlines a representative, self-validating protocol for the synthesis. The success of the synthesis is confirmed through the characterization methods described in Section 4.

3.1. Materials and Instrumentation

-

Chemicals: Phloroglucinol (≥99%), Formic acid (≥98%), Sulfuric acid (98%), Toluene (anhydrous), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (anhydrous, MgSO₄), Diethyl ether, Hexanes.

-

Apparatus: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer with heating mantle, separatory funnel, rotary evaporator, standard glassware for extraction and filtration, Buchner funnel.

3.2. Step-by-Step Synthesis Workflow

Caption: Step-by-step workflow for TFBen synthesis.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add phloroglucinol (e.g., 5.0 g, 39.6 mmol) and 100 mL of anhydrous toluene. To this suspension, add an excess of formic acid (e.g., 18.3 g, 15 mL, 396 mmol, 10 equivalents).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL) dropwise to the mixture.

-

Azeotropic Reflux: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of phloroglucinol.

-

Work-up and Neutralization: Once the reaction is complete, allow the flask to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with 100 mL of diethyl ether. Carefully wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (Caution: CO₂ evolution!), and finally with 50 mL of brine.

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot toluene and add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Product Characterization

Proper characterization is essential to validate the identity and purity of the synthesized Benzene-1,3,5-triyl triformate.

| Property | Expected Value / Observation | Source(s) |

| Molecular Formula | C₉H₆O₆ | |

| Molecular Weight | 210.14 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 53-56 °C | |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3 (s, 3H, -OCHO), δ ~7.2 (s, 3H, Ar-H). The high symmetry of the molecule results in two singlets. | Predicted |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~158 (C=O), δ ~151 (Ar-C-O), δ ~115 (Ar-C-H). Three distinct signals are expected due to symmetry. | Predicted |

| IR Spectroscopy (KBr, cm⁻¹) | ~1750-1730 (strong, C=O stretch of formate ester), ~1200-1100 (C-O stretch), ~3100-3000 (Ar C-H stretch). | Predicted |

| Mass Spectrometry (ESI+) | m/z 211.02 [M+H]⁺, 233.00 [M+Na]⁺ | Predicted |

Safety, Handling, and Waste Disposal

5.1. Reagent Safety Profile

-

Phloroglucinol: May cause skin and respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

-

Formic Acid: Highly corrosive and toxic if inhaled.[4][5] Causes severe skin burns and eye damage.[4] It is also a flammable liquid.[4] All manipulations must be performed in a well-ventilated chemical fume hood. Wear acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[4]

-

Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Handle with extreme care, using appropriate PPE.

-

Toluene/Diethyl Ether/Hexanes: Flammable solvents. Ensure all heating is done using a heating mantle or oil bath, with no open flames or spark sources nearby.

5.2. Handling and Emergency Procedures

-

General: Handle all chemicals within a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

-

Spills: For small solvent spills, use an absorbent material. For acid spills, neutralize cautiously with sodium bicarbonate before cleanup.

-

Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] For eye contact, rinse cautiously with water for several minutes.[6]

5.3. Waste Disposal

-

Organic Waste: All organic solvents and residues should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate.

-

Aqueous Waste: The neutralized aqueous layers from the work-up should be collected in a designated aqueous waste container. Do not pour any chemical waste down the drain. Dispose of all waste in accordance with institutional, local, and federal regulations.

Conclusion

This guide provides a robust and scientifically grounded protocol for the synthesis of Benzene-1,3,5-triyl triformate (TFBen) from phloroglucinol. By detailing the mechanistic principles, offering a step-by-step workflow, and outlining essential characterization and safety protocols, this document serves as a valuable resource for chemists. The successful synthesis of TFBen provides access to a safer and more convenient alternative to carbon monoxide gas, thereby empowering further innovation in the field of carbonylation chemistry.

References

-

CORECHEM Inc. (2024, March 8). Formic Acid 95% Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

-

Stevens, W. (2025, August 6). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. ResearchGate. Retrieved from [Link]

-

Al-Mulla, A. (n.d.). New macromolecular structures based on benzene core, synthesis and characterization. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. Retrieved from [Link]

- Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Stadler, A. M., et al. (2013). Benzene-1,3,5-triyl tribenzoate. Acta Crystallographica Section E, 69(11), o1822. Retrieved from [Link]

-

Organic Syntheses. (1947). 1,3,5-triacetylbenzene. Organic Syntheses, 27, 91. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Universitat Autònoma de Barcelona. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR of 1,3,5-triphenyl benzene molecule in which carbons are labeled with numbers 1,2,3,4,5,6. Retrieved from [Link]

Sources

- 1. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. geneseo.edu [geneseo.edu]

- 5. columbuschemical.com [columbuschemical.com]

- 6. carlroth.com:443 [carlroth.com:443]

The Organic Chemist's Guide to Benzene-1,3,5-triyl triformate: A Versatile Reagent in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic chemistry, the pursuit of efficient, safe, and versatile reagents is paramount. Benzene-1,3,5-triyl triformate, commonly known as TFBen, has emerged as a significant player, primarily revolutionizing the domain of carbonylation chemistry. This guide provides a comprehensive overview of TFBen, detailing its applications, mechanisms, and protocols, with a particular focus on its role as a superior carbon monoxide surrogate and its indirect yet crucial contribution to the synthesis of advanced materials like Covalent Organic Frameworks (COFs).

The Rise of a Superior Carbon Monoxide Surrogate

Carbonylation reactions, the introduction of a carbonyl group into an organic molecule, are fundamental transformations in organic synthesis, leading to the formation of valuable compounds such as aldehydes, ketones, esters, and amides. However, the direct use of carbon monoxide (CO) gas is fraught with challenges due to its high toxicity, flammability, and the need for specialized high-pressure equipment.[1] This has spurred the development of CO surrogates—stable, easily handled compounds that release CO in situ.

Benzene-1,3,5-triyl triformate (TFBen) has proven to be a highly convenient and efficient CO source for a variety of carbonylation reactions.[2] Synthesized from the readily available and naturally occurring phloroglucinol, TFBen offers a safe and practical alternative to gaseous CO.[2]

Mechanism of Carbon Monoxide Release

The utility of TFBen as a CO surrogate hinges on its controlled decomposition to release carbon monoxide. This process is typically facilitated by the presence of a base, such as triethylamine. The mechanism involves the nucleophilic attack of the base on the formyl group, leading to the elimination of carbon monoxide and the formation of phloroglucinol.

Caption: Base-mediated decomposition of TFBen to release carbon monoxide.

Palladium-Catalyzed Carbonylative Transformations

TFBen has found widespread application in palladium-catalyzed carbonylation reactions, enabling the synthesis of a diverse array of carbonyl-containing compounds with high efficiency. The general catalytic cycle involves the oxidative addition of an organic halide to a Pd(0) species, followed by CO insertion into the palladium-carbon bond, and finally, reductive elimination to yield the carbonylated product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.

1.2.1. Synthesis of Heterocycles

A significant application of TFBen is in the synthesis of various heterocyclic compounds. For instance, it has been successfully employed in the palladium-catalyzed cyclocarbonylation of propargyl amines to produce 2-oxo-2,5-dihydropyrroles, which are important structural motifs in biologically active compounds.[3][4] In this reaction, TFBen serves not only as the CO source but its decomposition product, phloroglucinol, is believed to facilitate the cyclocarbonylation step.[3]

1.2.2. Synthesis of Ketones, Esters, and Amides

TFBen is also a versatile reagent for the synthesis of ketones, esters, and amides through various palladium-catalyzed cross-coupling reactions. These include Suzuki, Sonogashira, and Buchwald-Hartwig type carbonylations, where aryl or vinyl halides are coupled with organoboron reagents, terminal alkynes, or amines, respectively, in the presence of CO generated from TFBen.

| Substrate Type | Nucleophile/Coupling Partner | Product Type | Yield Range (%) |

| Propargyl Alcohols | - | Butenolides | up to 85%[5] |

| Propargyl Amines | - | 2-Oxo-2,5-dihydropyrroles | up to 90%[3] |

| Benzylamines | - | Isoindolinones | Not specified[6] |

| Substituted Alkynes | Amides | Quinolinone Derivatives | 85-90%[7] |

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Oxo-2,5-dihydropyrroles using TFBen

The following protocol is a representative example of a palladium-catalyzed cyclocarbonylation using TFBen.[3]

Materials:

-

Propargyl amine substrate

-

Benzene-1,3,5-triyl triformate (TFBen)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the propargyl amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and DPPF (10 mol%).

-

Add anhydrous DCM as the solvent.

-

Add TFBen (1.2 equiv) to the reaction mixture.

-

Seal the Schlenk tube and heat the reaction mixture at 90 °C for 24 hours.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-oxo-2,5-dihydropyrrole.

Caption: Experimental workflow for the synthesis of 2-oxo-2,5-dihydropyrroles.

A Gateway to Covalent Organic Frameworks (COFs)

While TFBen is not typically a direct building block in the synthesis of Covalent Organic Frameworks (COFs), its hydrolysis product, 1,3,5-triformylbenzene, is a cornerstone monomer in this field.[8] COFs are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing.[8] 1,3,5-Triformylbenzene, with its C₃ symmetry, serves as an ideal trigonal node for the construction of 2D hexagonal frameworks through condensation with linear diamine linkers.[8]

Synthesis of Imine-Linked COFs

The most common method for constructing COFs from 1,3,5-triformylbenzene is through the formation of imine linkages via Schiff base condensation with aromatic diamines. This reaction is often reversible, which allows for error correction and the formation of a highly crystalline material.

Caption: Synthesis of an imine-linked COF from 1,3,5-triformylbenzene.

Experimental Protocol: Synthesis of an Imine-Linked COF

The following is a general procedure for the synthesis of an imine-linked COF using 1,3,5-triformylbenzene and benzidine.[9]

Materials:

-

1,3,5-Triformylbenzene

-

Benzidine

-

1,4-Dioxane

-

Mesitylene

-

Aqueous acetic acid (6 M)

-

Microwave vial or sealed reaction vessel

Procedure:

-

In a microwave vial, dissolve 1,3,5-triformylbenzene (0.15 mmol) and benzidine (0.2 mmol) in a mixture of 1,4-dioxane (1 mL) and mesitylene (1 mL) with the aid of sonication.

-

Add aqueous acetic acid (6 M, 0.2 mL) to the mixture.

-

Degas the vial using three freeze-pump-thaw cycles.

-

Seal the vial and heat it in an oven at 120 °C for 3 days.

-

Collect the resulting precipitate by centrifugation.

-

Wash the solid product with anhydrous tetrahydrofuran (THF) three times.

-

Dry the product at 120 °C under vacuum overnight to yield the COF as a powder.

Synthesis of Benzene-1,3,5-triyl triformate (TFBen)

The accessibility of TFBen is a key factor in its widespread adoption. It can be readily synthesized from phloroglucinol and formic acid.

Materials:

-

Phloroglucinol

-

Formic acid

-

Acetic anhydride

-

Sodium bicarbonate

-

Dichloromethane

-

Standard laboratory glassware

Procedure:

-

To a solution of formic acid, add acetic anhydride dropwise at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Add phloroglucinol to the reaction mixture and stir at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford TFBen.

Comparative Analysis of CO Surrogates

To fully appreciate the advantages of TFBen, a comparison with other common CO surrogates is necessary.

| CO Surrogate | Formula | State | CO Release Conditions | Byproducts | Key Advantages | Key Disadvantages |

| Benzene-1,3,5-triyl triformate (TFBen) | C₉H₆O₆ | Solid | Base-mediated | Phloroglucinol | Stable, safe, high CO content by weight, byproduct can be beneficial | Relatively recent, may be more expensive than bulk chemicals |

| Molybdenum hexacarbonyl | Mo(CO)₆ | Solid | Thermal or photochemical | Molybdenum residues | Commercially available, well-established | Toxic metal byproduct, requires stoichiometric amounts |

| Oxalyl chloride | (COCl)₂ | Liquid | Base or thermal | CO₂, HCl, phosgene | Readily available, low cost | Highly corrosive and toxic, can generate phosgene |

| N-Formylsaccharin | C₈H₅NO₄S | Solid | Base-mediated | Saccharin | Stable, crystalline solid | Can be moisture sensitive, byproduct may complicate workup |

| Formic acid | HCOOH | Liquid | Dehydration (e.g., with H₂SO₄) | Water | Inexpensive, readily available | Requires strong acids, can act as a reducing agent |

Conclusion and Future Outlook

Benzene-1,3,5-triyl triformate has firmly established itself as a valuable reagent in the organic chemist's toolkit. Its primary role as a safe and efficient carbon monoxide surrogate has streamlined numerous carbonylation reactions, making them more accessible and amenable to a wider range of substrates and laboratory settings. The byproduct, phloroglucinol, can even play a beneficial role in certain transformations. Furthermore, the connection of TFBen to 1,3,5-triformylbenzene highlights its importance in the synthesis of advanced materials like covalent organic frameworks, positioning it at the intersection of traditional organic synthesis and materials science. As the demand for safer and more sustainable chemical processes grows, the utility of TFBen and related CO surrogates is expected to expand, driving further innovation in both academic research and industrial applications.

References

- 1. TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]

- 4. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cris.unibo.it [cris.unibo.it]

- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile transformation of imine covalent organic frameworks into ultrastable crystalline porous aromatic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Solid Carbon Monoxide: A Technical Guide to TFBen in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Safer Carbonylations

Carbon monoxide (CO), a cornerstone C1 building block in organic synthesis, has been pivotal in the construction of countless carbonyl-containing molecules, from bulk chemicals to complex pharmaceuticals. The industrial significance of processes like hydroformylation and the Monsanto/Cativa acetic acid processes underscores its transformative power. However, the operational hazards associated with this colorless, odorless, and highly toxic gas have historically constrained its application in the academic and pharmaceutical research laboratory. The need for specialized equipment, including high-pressure reactors and dedicated gas handling systems, presents a significant barrier to entry and everyday use. This has catalyzed the development of carbon monoxide surrogates, or CO-releasing molecules (CORMs), which offer a safer and more convenient means of harnessing the synthetic potential of CO. Among these, solid CORMs have emerged as particularly attractive alternatives, and Benzene-1,3,5-triyl triformate (TFBen) has established itself as a highly effective and versatile reagent in this class.[1][2] This guide provides an in-depth technical overview of TFBen, from its fundamental properties and synthesis to its diverse applications and the mechanistic principles that govern its reactivity.

TFBen: A Profile of a Modern CO Surrogate

Benzene-1,3,5-triyl triformate, commonly known as TFBen, is a stable, crystalline solid that serves as a convenient and efficient source of carbon monoxide in a variety of chemical transformations.[2][3] Its solid nature obviates the need for handling gaseous CO, thereby enhancing laboratory safety and simplifying experimental setups.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its safe and effective use.

| Property | Value | Source |

| Chemical Name | Benzene-1,3,5-triyl triformate | N/A |

| Synonym | TFBen | [4] |

| CAS Number | 1957190-76-9 | [4] |

| Molecular Formula | C₉H₆O₆ | [4] |

| Molecular Weight | 210.14 g/mol | [4] |

| Appearance | Powder or crystals | [1] |

| Melting Point | 53-56 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

The Principle of CO Release: In-Situ Generation

The efficacy of TFBen as a CO surrogate lies in its ability to undergo controlled decomposition to release carbon monoxide in situ. This process is typically initiated by a base, with triethylamine (Et₃N) being a commonly employed promoter.[3] The decomposition liberates three equivalents of CO and one equivalent of phloroglucinol (benzene-1,3,5-triol).

Sources

The Intricacies of (Trifluoromethoxy)benzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(Trifluoromethoxy)benzene , a fluorinated aromatic ether, has emerged as a compound of significant interest in the realms of medicinal chemistry, agrochemical synthesis, and materials science. Its unique physicochemical properties, imparted by the trifluoromethoxy group, offer distinct advantages in modulating molecular characteristics crucial for bioactivity and material performance. This technical guide provides an in-depth exploration of the physical and chemical characteristics of (Trifluoromethoxy)benzene, offering valuable insights for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis.

Molecular Identity and Structural Elucidation

(Trifluoromethoxy)benzene, also known as phenyl trifluoromethyl ether or α,α,α-trifluoroanisole, is an organic compound with the chemical formula C₇H₅F₃O.[1][2] Its molecular structure consists of a benzene ring bonded to a trifluoromethoxy group (-OCF₃).

The trifluoromethoxy group is a key determinant of the molecule's properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the electronic environment of the aromatic ring. This, in turn, impacts the compound's reactivity and intermolecular interactions.

Molecular Structure of (Trifluoromethoxy)benzene

Caption: 2D structure of (Trifluoromethoxy)benzene.

Physicochemical Properties

The physical and chemical properties of (Trifluoromethoxy)benzene are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various chemical processes.

| Property | Value | Source(s) |

| Molecular Weight | 162.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | -49.9 °C | [1][3] |

| Boiling Point | 102 °C (lit.) | [1][3] |

| Density | 1.226 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index (n20/D) | 1.406 (lit.) | [1][3] |

| Vapor Pressure | 41.3 mmHg at 25 °C | [1] |

| Flash Point | 12 °C (53.6 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in many organic solvents. | [4][5] |

The low melting point and moderate boiling point indicate that (Trifluoromethoxy)benzene is a volatile liquid at room temperature. Its density is greater than that of water, and it is immiscible with water.[4][5] The trifluoromethoxy group enhances the compound's lipophilicity, contributing to its solubility in non-polar organic solvents.[6]

Spectral Characteristics

Spectroscopic data is crucial for the identification and characterization of (Trifluoromethoxy)benzene. While specific spectra are best obtained from dedicated databases, the expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these protons will be influenced by the electron-withdrawing nature of the -OCF₃ group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring and the carbon of the trifluoromethyl group. The strong electronegativity of the fluorine atoms will cause a significant downfield shift for the trifluoromethyl carbon.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

Infrared (IR) Spectroscopy

The IR spectrum of (Trifluoromethoxy)benzene will exhibit characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic ring.

-

C=C stretching of the aromatic ring.

-

Strong C-F stretching vibrations.

-

C-O ether linkage stretching.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of (Trifluoromethoxy)benzene (162.11 g/mol ). Fragmentation patterns will likely involve the loss of the trifluoromethyl group or other fragments from the aromatic ring.

Experimental Workflow: Compound Characterization

Caption: Workflow for the spectroscopic characterization of (Trifluoromethoxy)benzene.

Chemical Reactivity and Synthetic Applications

The trifluoromethoxy group significantly influences the chemical reactivity of the benzene ring. As a strongly deactivating and meta-directing group, it affects electrophilic aromatic substitution reactions. This property is harnessed in organic synthesis to direct incoming electrophiles to the meta position.

(Trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[7][8] The incorporation of the trifluoromethoxy group into drug candidates can enhance their metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[6][9][10]

For instance, it can be a precursor for the synthesis of more complex molecules through reactions such as nitration, halogenation, and sulfonation, primarily at the meta-position.[7]

Safety and Handling

(Trifluoromethoxy)benzene is a flammable liquid and vapor.[11][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11][12] Proper personal protective equipment (PPE), including chemical splash goggles, gloves, and respiratory protection, should be worn when handling this compound.[11][13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[11][13]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert.[11]

In all cases of exposure, seek immediate medical attention.[11]

Conclusion

(Trifluoromethoxy)benzene is a versatile building block in modern organic and medicinal chemistry. Its distinct physical and chemical characteristics, driven by the influential trifluoromethoxy group, provide chemists with a valuable tool for the design and synthesis of novel molecules with enhanced properties. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. 456-55-3 CAS MSDS ((Trifluoromethoxy)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. CAS 456-55-3: (Trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 3. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. innospk.com [innospk.com]

- 7. Page loading... [wap.guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

Benzene-1,3,5-triyl triformate (TFBen): A Technical Guide to its Synthesis, Properties, and Application as a Carbon Monoxide Surrogate

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-triyl triformate, a compound commonly known by the acronym TFBen. While structurally related to precursors used in the synthesis of porous organic materials, the primary and most impactful application of TFBen is as a stable, solid, and efficient surrogate for carbon monoxide (CO) gas in chemical synthesis. We will detail a robust protocol for its synthesis from the readily available starting material phloroglucinol, provide a thorough characterization profile, and explore its mechanistic role and practical application in palladium-catalyzed carbonylation reactions. This guide is intended to equip researchers with the necessary knowledge to confidently synthesize, validate, and implement TFBen as a safer and more convenient alternative to gaseous CO, thereby streamlining the synthesis of valuable carbonyl-containing compounds.

The Challenge and Opportunity of Carbon Monoxide in Synthesis

Carbon monoxide (CO) is a cornerstone C1 building block in industrial and academic chemistry, indispensable for reactions that install a carbonyl moiety into an organic scaffold. However, its utility is shadowed by significant practical and safety challenges; CO is a colorless, odorless, flammable, and highly toxic gas that is difficult to handle without specialized equipment such as pressure reactors and dedicated gas lines. These hazards have driven the development of "CO surrogates"—stable, often solid or liquid compounds that release CO in situ under specific reaction conditions.[1]

Discovery and Development of TFBen: A Solid CO Source

In 2016, the research group of Xiao-Feng Wu introduced Benzene-1,3,5-triyl triformate (TFBen) as a novel and highly effective CO surrogate.[2] The design is elegant in its simplicity: it is a solid, non-volatile ester derived from the abundant and naturally occurring phloroglucinol.[2] This innovation provided the chemistry community with a convenient and efficient source of CO for a variety of carbonylation reactions, circumventing the need to handle toxic gas.[2][3] Subsequent work has demonstrated its broad utility, particularly in palladium-catalyzed transformations.[4][5][6][7]

Physicochemical and Safety Data

Proper handling and storage are critical for ensuring the longevity and reactivity of TFBen. The compound should be stored in a cool (2-8°C), dry, and sealed environment.[8][9]

| Property | Value | Source(s) |

| Synonyms | TFBen, Phloroglucinol triformate, 1,3,5-Triformyloxybenzene | [9] |

| CAS Number | 1957190-76-9 | [9] |

| Molecular Formula | C₉H₆O₆ | [9] |

| Molecular Weight | 210.14 g/mol | [9] |

| Appearance | White to off-white powder or crystals | [8][9] |

| Melting Point | 53-56 °C | [9] |

| Storage Temperature | 2-8°C, sealed, dry | [8][9] |

| Storage Class | 13 - Non-Combustible Solids | [9] |

Synthesis and Characterization of TFBen

The synthesis of TFBen is a straightforward esterification of phloroglucinol with formic acid. The following protocol is based on established methods for the formylation of phenols.[10]

Synthesis Protocol: Phloroglucinol to TFBen

This procedure details the esterification of phloroglucinol using a mixture of formic acid and acetic anhydride, which generates a highly reactive mixed anhydride in situ.

Materials:

-

Phloroglucinol (1.0 eq)

-

Formic Acid (≥95%, 3.3 eq)

-

Acetic Anhydride (3.3 eq)

-

Toluene or Carbon Tetrachloride (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phloroglucinol (1.0 eq) in toluene. Cool the flask in an ice bath to 0°C.

-

Reagent Preparation: In a separate flask, cautiously add acetic anhydride (3.3 eq) to formic acid (3.3 eq) while cooling in an ice bath. Allow this mixture to stir for 15 minutes at 0°C to form the mixed formic acetic anhydride.

-

Addition: Add the pre-formed mixed anhydride solution dropwise to the stirred phloroglucinol solution over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure Benzene-1,3,5-triyl triformate.

Mechanistic Rationale

The causality behind this protocol lies in the activation of formic acid. Formic acid itself is not sufficiently electrophilic to readily esterify the phenolic hydroxyl groups of phloroglucinol. Acetic anhydride reacts with formic acid to form formic acetic anhydride, a much more powerful acylating agent. This mixed anhydride is then readily attacked by the nucleophilic hydroxyl groups of phloroglucinol, leading to the formation of the formate ester and releasing acetic acid as a byproduct. Using a non-polar solvent like toluene can reduce unwanted side reactions, such as the formation of acetate esters.[10]

Characterization Data

To ensure the identity and purity of the synthesized TFBen, the following characterization data should be obtained.

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | A singlet corresponding to the three equivalent aromatic protons of the benzene ring and a singlet for the three equivalent formyl protons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbonyl carbons of the formate groups, the oxygen-substituted aromatic carbons, and the aromatic C-H carbons. |

| FT-IR (KBr or ATR) | A strong characteristic carbonyl (C=O) stretching frequency for the formate ester group, typically around 1730-1750 cm⁻¹. |

| Mass Spec (ESI+) | A peak corresponding to the molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺. |

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of TFBen from phloroglucinol.

Application in Palladium-Catalyzed Carbonylation

The primary value of TFBen is its ability to deliver CO safely and stoichiometrically into a catalytic cycle. This is particularly effective in palladium-catalyzed reactions, which are fundamental to modern C-C bond formation.[2]

Core Principle: In Situ CO Generation

Under thermal conditions, often aided by a base or the catalytic system itself, TFBen decomposes to release three equivalents of carbon monoxide and one equivalent of phloroglucinol. The phloroglucinol byproduct has been shown in some cases to act as a beneficial promoter in the catalytic cycle.[4][5]

Exemplary Protocol: Synthesis of 2-Oxo-2,5-dihydropyrroles

This protocol is adapted from the work of Wu and co-workers and demonstrates a palladium-catalyzed cyclocarbonylation of propargyl amines using TFBen.[5][6][7]

Materials:

-

Propargyl amine substrate (1.0 eq)

-

Benzene-1,3,5-triyl triformate (TFBen) (0.5 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

-

Dichloromethane (DCM) (solvent)

-

Schlenk tube or sealed vial, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk tube or vial, add the propargyl amine substrate (1.0 eq, e.g., 0.2 mmol), TFBen (0.5 eq, 0.1 mmol), Pd(OAc)₂ (0.01 mmol, 5 mol%), and dppf (0.02 mmol, 10 mol%).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert atmosphere (e.g., Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous dichloromethane (DCM) via syringe.

-

Reaction: Seal the vessel tightly and place it in a preheated oil bath at 90°C.

-

Monitoring: Stir the reaction for 24 hours. Monitor progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the 2-oxo-2,5-dihydropyrrole product.

Causality and Self-Validation

-

Catalyst System: Pd(OAc)₂ is the palladium source, which is reduced in situ to the active Pd(0) species. The dppf ligand is crucial; it is a bulky, electron-rich phosphine ligand that stabilizes the palladium center, promotes the key steps of oxidative addition and reductive elimination, and prevents catalyst decomposition.[8][9]

-

CO Source: TFBen provides the necessary CO for the carbonylation step. A control experiment run without TFBen would fail to produce the desired product, validating its essential role as the CO surrogate.[5]

-

Solvent and Temperature: DCM is a suitable solvent for this transformation. The elevated temperature (90°C) is required to facilitate both the decomposition of TFBen to release CO and to overcome the activation energy barriers of the catalytic cycle.

Visualization: General Pd-Catalyzed Carbonylation Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation.

Advantages and Future Outlook

The adoption of TFBen offers significant advantages for researchers in organic synthesis and drug development:

-

Safety and Convenience: Eliminates the risks and specialized equipment associated with handling CO gas.

-

Stoichiometric Control: As a solid, it can be weighed accurately, allowing for precise control over the amount of CO generated.

-

High Efficiency: Has been demonstrated to be an effective CO source in a wide range of transformations, often providing high yields.[2][5]

-

Reusable Byproduct: The phloroglucinol byproduct is itself a valuable chemical feedstock, which could potentially be recovered and reused.[2]

The future for TFBen and similar CO surrogates is bright. Its proven efficacy will likely lead to its adoption in a broader array of carbonylation reactions and in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.

Conclusion

Benzene-1,3,5-triyl triformate (TFBen) stands out as a premier solution to the long-standing challenge of using carbon monoxide in the laboratory. Its stability as a solid, ease of synthesis from an inexpensive precursor, and high efficiency in delivering CO for palladium-catalyzed reactions make it an invaluable tool. By understanding its synthesis, properties, and mechanism of action, researchers can safely and effectively harness the power of carbonylation chemistry to accelerate discovery and development programs.

References

-

D'Amato, E. M., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(3), 851–863. Available from: [Link]

-

Wu, X.-F., & Wu, L. (2020). Palladium-catalyzed oxidative dehydrogenative carbonylation reactions using carbon monoxide and mechanistic overviews. Organic & Biomolecular Chemistry, 18(1), 22-38. Available from: [Link]

-

Jiang, H., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30). Abstract available from: [Link]

-

Edward, J. T., & Terry, K. A. (1958). Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture. Canadian Journal of Chemistry, 36(6), 834-839. Abstract available from: [Link]

-

Yang, H., et al. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. Available from: [Link]

-

Ying, J., et al. (2020). More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen. Organic Chemistry Frontiers, 7(10), 1275-1279. Available from: [Link]

-

Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Chemistry Portal. Available from: [Link]

-

Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. Available from: [Link]

-

Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. PubMed. Available from: [Link]

-

Wu, X.-F., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. Available from: [Link]

Sources

- 1. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. More than a CO source: palladium-catalyzed carbonylative synthesis of butenolides from propargyl alcohols and TFBen - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]

- 6. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Benzene-1,3,5-triyl Triformate: A Comprehensive Technical Guide to a Versatile Carbon Monoxide Surrogate

An In-depth Exploration of the Molecular Structure, Bonding, Synthesis, and Application of a Key Reagent in Modern Organic Synthesis for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the landscape of modern organic and medicinal chemistry, the development of efficient and safe reagents is paramount. Carbon monoxide (CO) is a fundamental C1 building block, indispensable for a vast array of carbonylation reactions that form the backbone of many synthetic routes for pharmaceuticals and complex molecules. However, its gaseous nature, high toxicity, and flammability pose significant handling challenges in a laboratory setting. This has spurred the development of carbon monoxide surrogates, solid or liquid compounds that can controllably release CO in situ. Among these, Benzene-1,3,5-triyl triformate, commonly known as TFBen, has emerged as a highly effective and convenient alternative.[1]

This technical guide provides a comprehensive overview of benzene-1,3,5-triyl triformate, from its fundamental molecular structure and bonding to its synthesis, spectroscopic characterization, and diverse applications, with a particular focus on its utility in the synthesis of biologically relevant scaffolds.

Molecular Structure and Bonding

Benzene-1,3,5-triyl triformate (C₉H₆O₆, Molar Mass: 210.14 g/mol ) is a crystalline solid at room temperature. The molecule possesses a highly symmetrical structure, with three formate groups ester-linked to a central benzene ring at the 1, 3, and 5 positions.

Orbital Hybridization and Geometry: The core benzene ring consists of six sp² hybridized carbon atoms, forming a planar hexagonal structure with delocalized π-orbitals above and below the plane. The C-C bond lengths within the ring are expected to be uniform and characteristic of aromatic systems (approximately 1.39 Å). The three carbons of the formate groups are also sp² hybridized, each forming a double bond with one oxygen atom and single bonds with the other oxygen and a hydrogen atom. The ester linkages (C-O-C) create a trigonal planar geometry around the ester oxygen atoms.

Diagram: Molecular Structure of Benzene-1,3,5-triyl Triformate

Caption: Ball-and-stick model of Benzene-1,3,5-triyl triformate.

Synthesis of Benzene-1,3,5-triyl Triformate

The synthesis of benzene-1,3,5-triyl triformate is achieved through the esterification of phloroglucinol (benzene-1,3,5-triol) with formic acid. Phloroglucinol, a readily available and naturally occurring compound, serves as the starting material.[1]

Experimental Protocol: Synthesis from Phloroglucinol

Materials:

-

Phloroglucinol

-

Formic Acid

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a solution of phloroglucinol in anhydrous dichloromethane, an excess of formic acid is added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

-

Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., reflux) to facilitate the esterification. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The excess formic acid and dichloromethane are removed under reduced pressure.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system or by column chromatography on silica gel, to yield pure benzene-1,3,5-triyl triformate as a white to off-white solid.

Causality Behind Experimental Choices:

-

Excess Formic Acid: Using an excess of formic acid drives the esterification equilibrium towards the product side, maximizing the yield of the desired triformate.

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the formic acid and the product, which would reduce the reaction efficiency.

-

Heating: The esterification reaction is generally slow at room temperature; therefore, heating is necessary to increase the reaction rate and ensure complete conversion within a reasonable timeframe.

Diagram: Synthesis Workflow of Benzene-1,3,5-triyl Triformate

Caption: General workflow for the synthesis of TFBen.

Spectroscopic Characterization

The structural elucidation of benzene-1,3,5-triyl triformate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ¹H NMR | ~8.4 | Singlet | 3H, Formyl protons (-O-CHO) |

| ~7.2 | Singlet | 3H, Aromatic protons (Ar-H) | |

| ¹³C NMR | ~160 | Carbonyl | 3C, Formate carbonyl (C=O) |

| ~151 | Aromatic | 3C, Aromatic carbons attached to oxygen (C-O) | |

| ~118 | Aromatic | 3C, Aromatic carbons (C-H) |

Note: Actual chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of benzene-1,3,5-triyl triformate would be expected to show characteristic absorption bands for the functional groups present.

| Frequency (cm⁻¹) (Predicted) | Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic C-H |

| ~2900 | C-H stretch | Formyl C-H |

| ~1750 | C=O stretch | Ester carbonyl |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1200 | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 210. The fragmentation pattern would be expected to involve the loss of one or more formate groups (HCOO•, 45 Da) and carbon monoxide (CO, 28 Da).

Reactivity and Mechanism of CO Release

The primary utility of benzene-1,3,5-triyl triformate lies in its ability to serve as a solid, stable, and easily handled source of carbon monoxide for various chemical transformations, most notably palladium-catalyzed carbonylation reactions.[1] The release of CO is typically induced by a base, such as triethylamine (Et₃N), or by the reaction conditions themselves.

The proposed mechanism for the base-catalyzed decomposition involves the nucleophilic attack of the base on the formyl proton, leading to the elimination of carbon monoxide and the formation of a phenoxide intermediate, which is subsequently protonated to yield phloroglucinol.

Diagram: Proposed Mechanism of CO Release from TFBen

Caption: Simplified schematic of CO release from TFBen.

Applications in Organic Synthesis and Drug Development

Benzene-1,3,5-triyl triformate has proven to be a valuable reagent in a variety of palladium-catalyzed carbonylation reactions, enabling the synthesis of complex molecules under milder and safer conditions than those requiring gaseous CO.

A significant application with direct relevance to drug development is the synthesis of substituted 2-oxo-2,5-dihydropyrroles from propargyl amines.[3] This class of heterocyclic compounds forms the core scaffold of numerous biologically active natural products and synthetic molecules, including the antidiabetic agent ypaoamide B and the immunosuppressant Microcolin A.[3] The use of TFBen in this context allows for the efficient construction of these valuable molecular architectures with yields of up to 90%.[3]

Furthermore, the symmetrical nature of the phloroglucinol backbone, which is released after CO delivery, makes TFBen an attractive reagent in materials science, particularly in the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs).[4] These materials have potential applications in drug delivery and controlled release systems.

Conclusion

Benzene-1,3,5-triyl triformate stands out as a significant advancement in the field of carbonylation chemistry. Its solid nature, high stability, and efficiency as a carbon monoxide surrogate address the major safety and handling concerns associated with the use of gaseous CO. The ability to controllably release this fundamental C1 building block in situ has opened up new avenues for the synthesis of complex organic molecules, including key intermediates for drug discovery and development. As research continues to uncover new applications and refine its use, TFBen is poised to become an increasingly indispensable tool in the arsenal of synthetic chemists.

References

-

Ying, J., Le, Z., & Wu, X.-F. (2020). Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines. Organic Letters, 22(1), 194–198. [Link]

-

Yang, H., Zhang, J., Chen, Z., & Wu, X.-F. (2022). TFBen (Benzene-1,3,5-triyl triformate): A Powerful and Versatile CO Surrogate. The Chemical Record, 22(2), e202100220. [Link]

-

MySkinRecipes. (n.d.). Benzene-1,3,5-triyl triformate. Retrieved from [Link]

-

ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Jiang, L., et al. (2016). Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. Tetrahedron Letters, 57(30), 3368-3370. [Link]

-

Royal Society of Chemistry. (n.d.). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes. Retrieved from [Link]

-

American Chemical Society. (2012). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Retrieved from [Link]

-

American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzene-1,3,5-triyl tris(methanesulfonate). Retrieved from [Link]

-

American Chemical Society. (n.d.). THE BASE CATALYZED DECOMPOSITION OF A DIALKYL PEROXIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR of 1,3,5-triphenyl benzene molecule in which carbons are.... Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure and conformation of 1,3,5-tris(trifluoromethyl)-benzene as studied by gas-phase electron diffraction and quantum chemical calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. Retrieved from [Link]

-

PubMed Central. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed esterification of aryl halides using aryl formates without the use of external carbon monoxide. Retrieved from [Link]

-

American Chemical Society. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3,5-triacetylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzene-1,3,5-triyl tris(methanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzene-1,3,5-triyl Triformate (TFBen)-Promoted Palladium-Catalyzed Carbonylative Synthesis of 2-Oxo-2,5-dihydropyrroles from Propargyl Amines [organic-chemistry.org]

- 4. rsc.org [rsc.org]

An In-Depth Technical Guide to Benzene-1,3,5-triyl triformate (CAS No. 1957190-76-9): A Powerful and Versatile CO Surrogate in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-triyl triformate, commonly known as TFBen, a highly efficient and versatile carbon monoxide (CO) surrogate for a wide range of carbonylation reactions. This document delves into its chemical and physical properties, mechanism of action, detailed experimental protocols for its synthesis and application, safety and handling procedures, and a curated list of suppliers. By offering a blend of theoretical understanding and practical guidance, this guide aims to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize TFBen in their synthetic endeavors, thereby circumventing the challenges associated with the direct use of hazardous carbon monoxide gas.

Introduction: The Advent of a Superior Carbon Monoxide Surrogate

Carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group to form a diverse array of valuable compounds, including aldehydes, ketones, carboxylic acids, esters, and amides. Traditionally, these reactions have relied on the use of gaseous carbon monoxide, a highly toxic, flammable, and difficult-to-handle reagent. These hazardous properties have limited the widespread application of carbonylation chemistry, particularly in academic and early-stage drug discovery laboratories.

To address these limitations, significant research has been dedicated to the development of carbon monoxide surrogates—stable, solid, or liquid compounds that can release CO in situ under specific reaction conditions. Among these, Benzene-1,3,5-triyl triformate (TFBen) has emerged as a particularly advantageous reagent.[1] Developed by the research group of Xiao-Feng Wu, TFBen is a solid, convenient, and efficient CO source for various carbonylation reactions.[2] A key innovation of TFBen is that its byproduct, phloroglucinol (1,3,5-trihydroxybenzene), is not an inert spectator but an active promoter in many catalytic cycles, and it is a naturally abundant and potentially reusable material.[1][3]

This guide will provide an in-depth exploration of TFBen, from its fundamental properties to its practical applications, empowering researchers to harness its full potential in their synthetic workflows.

Physicochemical Properties of Benzene-1,3,5-triyl triformate (TFBen)

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use. The key properties of TFBen are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1957190-76-9 | [2] |

| Molecular Formula | C₉H₆O₆ | [2] |

| Molecular Weight | 210.14 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 53-56 °C | [2] |

| Solubility | Soluble in many common organic solvents such as DCM, EtOAc. | [3] |

| Storage Temperature | 2-8°C, under a dry and inert atmosphere. | [2] |

Mechanism of Action: The Dual Role of TFBen in Carbonylation Reactions

The efficacy of TFBen as a CO surrogate lies in its ability to controllably release carbon monoxide and the beneficial role of its phloroglucinol byproduct. The generally accepted mechanism involves the in situ decomposition of TFBen to generate CO, which then participates in the palladium-catalyzed carbonylation cycle.

The decomposition of TFBen is often facilitated by a base, such as triethylamine, which promotes the release of carbon monoxide.[1] The phloroglucinol generated from this decomposition can then act as a promoter, facilitating key steps in the catalytic cycle, such as the reductive elimination of the final product.[3]